8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
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Overview
Description
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes hydroxyl, methyl, and diacetate functional groups attached to an anthracene core.
Preparation Methods
The synthesis of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves multiple steps. One common method includes the acetylation of 8-hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of anthracenediols.
Scientific Research Applications
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.
Medicine: Research is ongoing to explore its role as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate include:
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in the treatment of psoriasis.
1,4-Dihydroxy-9,10-anthraquinone: Used as a dye and in the synthesis of other anthraquinone derivatives.
2,6-Dihydroxy-9,10-anthraquinone: Studied for its potential anticancer properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
87728-26-5 |
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Molecular Formula |
C19H14O7 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(4-acetyloxy-5-hydroxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C19H14O7/c1-8-7-13(25-9(2)20)15-16(19(8)26-10(3)21)18(24)14-11(17(15)23)5-4-6-12(14)22/h4-7,22H,1-3H3 |
InChI Key |
SVZDDWBIAGKUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C |
Origin of Product |
United States |
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